molecular formula C17H15N3O2S B11175535 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Cat. No.: B11175535
M. Wt: 325.4 g/mol
InChI Key: CBPABUQDOXFEGT-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a benzyl group attached to the thiadiazole ring and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C17H15N3O2S/c1-22-14-9-7-13(8-10-14)16(21)18-17-20-19-15(23-17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

CBPABUQDOXFEGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3

Origin of Product

United States

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